2,2-diphenyl-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloromethylpyridine with potassium hydroxide in ethanol, followed by the addition of other reagents to form the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE include:
1,2-Di(4-pyridyl)ethylene: Known for its use in coordination chemistry and materials science.
Imidazole Derivatives: Widely studied for their diverse biological activities and therapeutic potential.
Indole Derivatives: Known for their broad range of biological and clinical applications.
Uniqueness
What sets 2,2-DIPHENYL-N-{3-[(1E)-2-(PYRIDIN-4-YL)ETHENYL]PHENYL}ACETAMIDE apart is its unique combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H22N2O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C27H22N2O/c30-27(26(23-9-3-1-4-10-23)24-11-5-2-6-12-24)29-25-13-7-8-22(20-25)15-14-21-16-18-28-19-17-21/h1-20,26H,(H,29,30)/b15-14+ |
InChI Key |
DGTKNVPPPSPCDO-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.